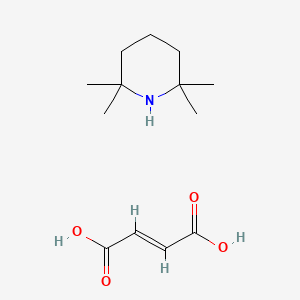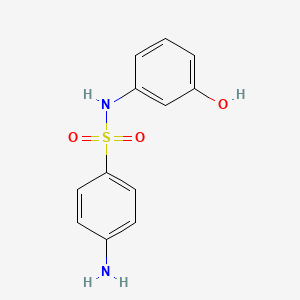
4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of both amino and hydroxy functional groups attached to a benzene ring, along with a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of quinones, while reduction of the nitro group results in the formation of an amino group .
Aplicaciones Científicas De Investigación
4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to various therapeutic effects, depending on the enzyme’s role in biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonamide derivatives such as:
Sulfamethazine: Used as an antibacterial agent.
Sulfadiazine: Employed in the treatment of bacterial infections.
Sulfathiazole: Known for its antimicrobial properties.
Uniqueness
What sets 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications. Its hydroxy group, in particular, provides additional reactivity compared to other sulfonamide derivatives .
Propiedades
Número CAS |
75762-45-7 |
|---|---|
Fórmula molecular |
C12H12N2O3S |
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
4-amino-N-(3-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O3S/c13-9-4-6-12(7-5-9)18(16,17)14-10-2-1-3-11(15)8-10/h1-8,14-15H,13H2 |
Clave InChI |
PUCJSHYYFHVMKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)

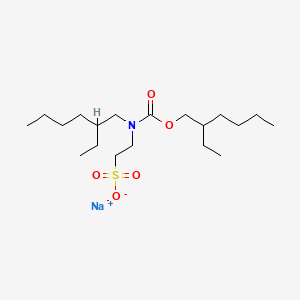
![1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol](/img/structure/B14455572.png)
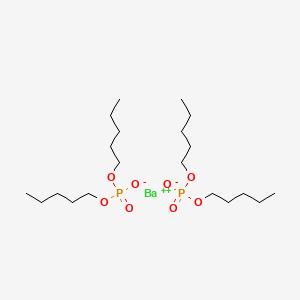
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455577.png)
![N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide](/img/structure/B14455584.png)
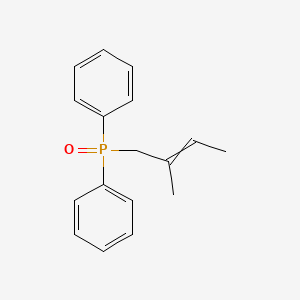
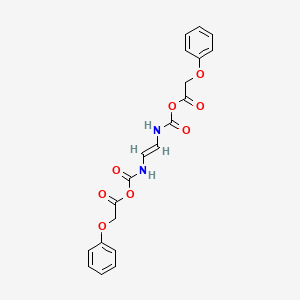

![(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine](/img/structure/B14455605.png)


